molecular formula C12H12N2O B10851678 N-benzyl-1H-pyrrole-2-carboxamide

N-benzyl-1H-pyrrole-2-carboxamide

Cat. No.: B10851678
M. Wt: 200.24 g/mol
InChI Key: PSYQATYJXPGBDC-UHFFFAOYSA-N
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Description

N-benzyl-1H-pyrrole-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, built around the privileged pyrrole heterocycle scaffold. The pyrrole ring is a five-membered aromatic heterocycle present in a wide array of natural products and synthetic compounds with broad biological activities . This specific derivative, featuring a benzyl group attached to the carboxamide nitrogen, serves as a versatile intermediate for researchers exploring new therapeutic agents. Its structural motif is closely related to potent pyrrole-2-carboxamides that have been developed using structure-guided strategies, particularly as inhibitors of the essential mycobacterial membrane protein MmpL3, a promising target for novel anti-tuberculosis drugs . The presence of the benzyl group introduces a lipophilic aromatic moiety, which can significantly influence the compound's ability to cross biological membranes and interact with hydrophobic pockets in target proteins . Research into analogous pyrrole-2-carboxamides has demonstrated that the nature of the substituent on the carboxamide nitrogen is critical for anti-TB activity, with bulky groups conferring potent efficacy . Furthermore, pyrrole derivatives in general have been shown to possess a remarkable spectrum of pharmacological properties, including potent activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . The exploration of this chemical space continues to be a high-value endeavor for addressing the urgent global health challenge of antibacterial resistance. This product is intended for research purposes as a building block or reference standard in the design, synthesis, and biological evaluation of novel bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-benzyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12(11-7-4-8-13-11)14-9-10-5-2-1-3-6-10/h1-8,13H,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYQATYJXPGBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-benzyl-1H-pyrrole-2-carboxamide typically involves large-scale Paal-Knorr synthesis due to its operational simplicity and high yield. The reaction is carried out in water, making it environmentally friendly and cost-effective .

Mechanism of Action

The mechanism of action of N-benzyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, it has been shown to inhibit mitogen-activated protein kinase 1 (MAPK1) and MAPK10, which are involved in various cellular signaling pathways . The compound binds to these targets, disrupting their normal function and leading to various biological effects.

Comparison with Similar Compounds

1-Benzyl-N-Methyl-1H-Pyrrole-2-Carboxamide

Structural Features :

  • A methyl group replaces the hydrogen on the carboxamide nitrogen.
  • Bond lengths (e.g., C–N, C–O) are nearly identical to the parent compound, but hydrogen bonding patterns differ due to the methyl substitution .

Crystallographic Behavior :

  • Forms chains via N–H⋯O hydrogen bonds along the a-axis in one polymorph and the c-axis in another .
  • Polymorphism arises from subtle variations in packing rather than bond geometry .

Table 1: Key Structural Differences

Property N-Benzyl-1H-Pyrrole-2-Carboxamide 1-Benzyl-N-Methyl-1H-Pyrrole-2-Carboxamide
Substituent on Amide H CH₃
Hydrogen Bonding Pattern Chains along a-axis Chains along c-axis
Melting Point Not reported 365 K

N-Nitro-1H-Pyrrole-2-Carboxamide

Structural Features :

  • A nitro (-NO₂) group replaces the benzyl substituent at the pyrrole 1-position.
  • The N2–C5 bond length (1.404 Å) is 0.07 Å longer than in the benzyl analogue, indicating electronic perturbation from the nitro group .

Supramolecular Assembly :

  • Forms 1D chains via N–H⋯O and C–H⋯O hydrogen bonds along the a-axis, contrasting with the benzyl derivative’s simpler N–H⋯O networks .

Pyridopyrrolopyrimidine Carboxamides

Structural Complexity :

  • Fused pyrido-pyrrolo-pyrimidine core with carboxamide substituents (e.g., compounds 21–29 in ).
  • Increased aromaticity and planarity compared to monocyclic pyrrole derivatives .

Table 2: Physicochemical Comparison

Property This compound Pyridopyrrolopyrimidine Carboxamides
Molecular Weight ~230 g/mol 300–400 g/mol
Synthetic Steps 1–2 steps 4–5 steps
Hydrogen Bond Donors 1 (amide NH) 2–3 (amide NH, pyrimidine NH)

N-Benzyl-1-Methyl-4-Nitro-1H-Pyrazole-5-Carboxamide

Heterocycle Substitution :

  • Pyrazole ring replaces pyrrole, introducing an additional nitrogen atom.

N,N-Dimethyl-4-(2-Phenylacetyl)-1H-Pyrrole-2-Carboxamide

Substituent Effects :

  • Dimethylation of the amide nitrogen increases lipophilicity (logP ~2.5 predicted), enhancing membrane permeability.
  • The phenylacetyl group introduces steric bulk, which may hinder binding to flat enzymatic pockets .

Table 3: Electronic and Steric Effects

Compound Key Substituent Electronic Effect Steric Effect
This compound Benzyl Mild electron-donating Moderate bulk
N,N-Dimethyl-4-(2-Phenylacetyl)-Deriv. Phenylacetyl + N,N-Me₂ Electron-withdrawing (acyl) High bulk

Q & A

Basic: What are the standard synthetic routes for N-benzyl-1H-pyrrole-2-carboxamide, and how are reaction conditions optimized?

Methodological Answer:
this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting pyrrole-2-carboxylic acid derivatives (e.g., acid chlorides) with benzylamine under basic conditions. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation and activates the carbonyl group for amide bond formation . Reaction optimization includes:

  • Temperature control : Maintaining 0–25°C to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (e.g., petroleum ether/ethyl acetate mixtures) ensures high purity .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural confirmation relies on:

  • Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and unit cell parameters. For example, a related polymorph (1-benzyl-N-methyl analog) crystallized in a monoclinic system with mean C–C bond length = 0.004 Å and R-factor = 0.063 .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., benzyl group at pyrrole-N, carboxamide at C2) .
    • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular formula .

Advanced: How can researchers analyze and resolve discrepancies in biological activity data for this compound?

Methodological Answer:
Contradictions in bioactivity data may arise from:

  • Sample purity : Validate via HPLC or TLC; impurities (e.g., unreacted starting materials) can skew results .
  • Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter solubility and bioavailability. SC-XRD and differential scanning calorimetry (DSC) identify polymorphs .
  • Assay variability : Replicate experiments under standardized conditions (pH, temperature) and use positive/negative controls .

Advanced: What strategies are used to design derivatives of this compound for enhanced enzyme inhibition?

Methodological Answer:
Structure-activity relationship (SAR) studies guide derivatization:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3_3) at pyrrole-C4/C5 to enhance binding to hydrophobic enzyme pockets .
  • Bioisosteric replacement : Replace the benzyl group with heteroaromatic rings (e.g., pyridine) to improve solubility and target affinity .
  • Computational docking : Tools like AutoDock predict binding modes with enzymes (e.g., kinases), prioritizing derivatives with favorable ΔG values .

Advanced: How can computational modeling aid in understanding the stability of this compound under varying pH conditions?

Methodological Answer:

  • Hydrolysis studies : Density functional theory (DFT) calculates activation energies for carboxamide hydrolysis under acidic/basic conditions.
  • pKa prediction : Software like MarvinSketch estimates protonation states of the pyrrole-N and carboxamide groups, informing stability in physiological environments .
  • Molecular dynamics (MD) : Simulates solvent interactions to identify degradation pathways (e.g., ring-opening at high pH) .

Advanced: What experimental techniques resolve challenges in characterizing polymorphic forms of this compound?

Methodological Answer:

  • SC-XRD : Resolves unit cell parameters and hydrogen-bonding networks. For example, a second monoclinic polymorph of a related compound showed distinct packing motifs compared to the first .
  • Powder XRD : Differentiates polymorphs via unique diffraction patterns.
  • Thermogravimetric analysis (TGA) : Measures thermal stability differences between forms .

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